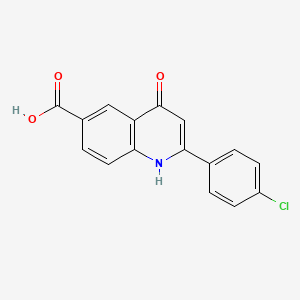

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique est un composé organique synthétique appartenant à la famille des quinoléines. Ce composé se caractérise par sa structure de base de la quinoléine, qui est substituée par un groupe 4-chlorophényle en position 2, un groupe céto en position 4 et un groupe acide carboxylique en position 6. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques uniques, ce qui le rend d'un intérêt considérable dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante comprend les étapes suivantes :

Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par la réaction de Pfitzinger, qui implique la condensation d'un dérivé de l'isatine avec un aldéhyde aromatique en présence d'une base.

Introduction du groupe 4-chlorophényle : Le groupe 4-chlorophényle peut être introduit par une réaction d'acylation de Friedel-Crafts, où le noyau quinoléique est mis en réaction avec du chlorure de 4-chlorobenzoyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.

Oxydation et carboxylation : L'intermédiaire résultant est ensuite soumis à des réactions d'oxydation et de carboxylation pour introduire respectivement les groupes céto et acide carboxylique.

Méthodes de production industrielle : La production industrielle de l'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique peut impliquer des versions optimisées des voies synthétiques décrites ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts de production et l'impact environnemental. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine N-oxyde.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en un groupe hydroxyle, formant des dérivés d'hydroxyquinoléine.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés de quinoléine substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base ou d'un catalyseur.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoléine, les hydroxyquinoléines et divers dérivés de quinoléine substitués, chacun ayant des propriétés chimiques et biologiques distinctes.

4. Applications de la recherche scientifique

L'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Le composé sert de brique de construction polyvalente pour la synthèse de dérivés de quinoléine plus complexes, qui sont précieux en chimie médicinale et en science des matériaux.

Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa capacité à interagir avec diverses cibles biologiques.

Médecine : Le composé et ses dérivés ont montré un potentiel en tant qu'agents antimicrobiens, anticancéreux et anti-inflammatoires, ce qui en fait des candidats pour le développement de médicaments.

Industrie : Il est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques spécialisés.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et l'activité catalytique. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et du dérivé étudié.

Composés similaires :

Quinoléine : Le composé parent de la famille des quinoléines, qui sert de structure de base pour de nombreux dérivés.

4-Chlorophénylquinoléine : Un composé similaire avec un groupe chlorophényle en position 4 au lieu de la position 2.

Hydroxyquinoléine : Un dérivé avec un groupe hydroxyle en position 4 au lieu d'un groupe céto.

Unicité : L'acide 2-(4-chlorophényl)-4-oxo-1,4-dihydroquinoléine-6-carboxylique est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe 4-chlorophényle améliore sa lipophilie et son potentiel de perméabilité membranaire, tandis que les groupes céto et acide carboxylique fournissent des sites pour une modification chimique et une interaction ultérieures avec des cibles biologiques.

Applications De Recherche Scientifique

2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound serves as a versatile building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Medicine: The compound and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents, making them candidates for drug development.

Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the derivative being studied.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of the quinoline family, which serves as a core structure for many derivatives.

4-Chlorophenylquinoline: A similar compound with a chlorophenyl group at the 4-position instead of the 2-position.

Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position instead of a keto group.

Uniqueness: 2-(4-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the keto and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Propriétés

Numéro CAS |

90034-16-5 |

|---|---|

Formule moléculaire |

C16H10ClNO3 |

Poids moléculaire |

299.71 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C16H10ClNO3/c17-11-4-1-9(2-5-11)14-8-15(19)12-7-10(16(20)21)3-6-13(12)18-14/h1-8H,(H,18,19)(H,20,21) |

Clé InChI |

VBKZGQBGHUUQDG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)

![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)

![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)

![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)

![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)